Increased Lipophilicity vs. The Non-Methylated 2,4-Dibromo-Benzothiazole Core
The 7-methyl substituent on 2,4-Dibromo-7-methyl-1,3-benzothiazole elevates its computed XLogP3 to 4.5, compared to a value of 4.1 for the unsubstituted 2,4-Dibromo-1,3-benzothiazole [1][2]. This Δ = 0.4 log unit difference suggests a greater preference for non-polar environments, which can be advantageous in later-stage functionalization for CNS targets or applications requiring higher membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 2,4-Dibromo-1,3-benzothiazole (CAS 887589-19-7): 4.1 |
| Quantified Difference | Target compound is 0.4 log units more lipophilic. |
| Conditions | Computed by XLogP3 3.0 (PubChem). |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the design of compound libraries where balancing solubility and permeability is critical, making the 7-methyl variant a distinct choice over the non-methylated core.
- [1] PubChem, Computed XLogP3 for CID 130063341 (2,4-Dibromo-7-methyl-1,3-benzothiazole). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem, Computed XLogP3 for CID 24728903 (2,4-Dibromo-1,3-benzothiazole). National Center for Biotechnology Information. Accessed May 2026. View Source
